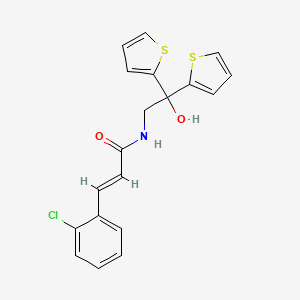

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2S2/c20-15-6-2-1-5-14(15)9-10-18(22)21-13-19(23,16-7-3-11-24-16)17-8-4-12-25-17/h1-12,23H,13H2,(H,21,22)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROIHEMYGMFCLO-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 389.9 g/mol

- CAS Number : 2035007-66-8

The compound's biological activity is primarily attributed to its structural features, including the presence of thiophene rings which facilitate interactions with biological macromolecules. These interactions can lead to the inhibition of various enzymes and receptors involved in cell signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression and cell cycle progression .

- Antiproliferative Effects : Studies have shown that related compounds exhibit significant antiproliferative activity against cancer cell lines, suggesting that this compound may share similar properties .

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects, particularly against Gram-positive bacteria .

Biological Activity Studies

Several studies have investigated the biological activity of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide and related compounds.

Anticancer Activity

A study on structurally similar compounds indicated that they possess significant antiproliferative properties against various cancer cell lines. For instance, derivatives showed IC values in the low micromolar range, indicating strong inhibition of cell growth .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 4a | A549 | 0.5 | HDAC Inhibition |

| 5a | MCF-7 | 0.8 | Apoptosis Induction |

| 7b | HeLa | 0.3 | Cell Cycle Arrest |

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values were determined for various strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 4.0 |

| Pseudomonas aeruginosa | 8.0 |

Case Studies

-

Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of a related compound in xenograft models of lung cancer, demonstrating significant tumor reduction compared to controls .

- Findings : The compound induced apoptosis and inhibited tumor growth by modulating apoptotic pathways.

- Antimicrobial Resistance Study : Another study explored the synergistic effects of this compound with existing antibiotics against resistant strains of bacteria . The combination therapy resulted in lower MIC values than those observed for either agent alone.

Scientific Research Applications

Antioxidant Properties

Research has shown that derivatives of thiophene compounds exhibit notable antioxidant activities. For instance, the synthesis of thiophene-2-carboxamide derivatives has been linked to significant inhibition of oxidative stress markers. In a study, amino thiophene derivatives demonstrated up to 62% inhibition of radical formation compared to ascorbic acid, indicating their potential as antioxidants in therapeutic applications .

Antibacterial Activity

Compounds similar to (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide have been evaluated for antibacterial properties against various pathogens. For example, derivatives tested against Staphylococcus aureus and Bacillus subtilis showed promising results, suggesting that these compounds could be developed into effective antibacterial agents .

Anti-inflammatory Effects

Research indicates that certain acrylamide derivatives possess anti-inflammatory properties. Compounds synthesized through Knoevenagel condensation have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Conductive Polymers

The incorporation of thiophene units into polymer matrices has led to the development of conductive materials. These materials are essential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The unique electronic properties of thiophene derivatives allow for enhanced conductivity and stability in these applications .

Photovoltaic Applications

Thiophene-based compounds are being explored for their application in solar cells due to their ability to absorb light effectively and convert it into electrical energy. The structural properties of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide can be optimized for use in dye-sensitized solar cells (DSSCs), enhancing the efficiency of light harvesting .

Case Studies

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions for Analogous Acrylamides

Electrophilic Substitution Reactions

The thiophene rings and chlorophenyl group facilitate electrophilic substitutions:

-

Thiophene Reactivity :

-

Chlorophenyl Reactivity :

-

Directed ortho-substitution for further functionalization (e.g., introducing nitro groups).

-

Acrylamide Backbone Reactivity

The α,β-unsaturated acrylamide participates in:

-

Michael Additions : Reacts with nucleophiles (e.g., amines, thiols) at the β-carbon .

-

Hydrolysis : Acid- or base-catalyzed cleavage to yield carboxylic acids or amides.

Table 2: Stability of Z-Isomer in Acrylamides

| Feature | Observation | Source |

|---|---|---|

| Intramolecular H-bond | O–H···O between hydroxyl and carbonyl | |

| Thermal Stability | Stable up to 235–241°C (no isomerization) |

Functional Group Transformations

-

Hydroxyl Group :

-

Amide Group :

Radical-Mediated Reactions

-

TBHP-Induced Pathways : Generates radicals for coupling or cyclization, though TEMPO scavenger studies exclude radical pathways in some analogs .

Limitations and Challenges

-

Electron-Withdrawing Groups : Reduced yields with strongly electron-withdrawing substituents (e.g., –NO₂, –CF₃) .

-

Steric Hindrance : Bulky thiophene groups may slow nucleophilic attacks on the acrylamide .

Mechanistic Insights

A proposed mechanism for analogous compounds involves:

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

(a) Chlorophenyl vs. Hydroxyphenyl or Methoxyphenyl

- Target Compound : The 2-chlorophenyl group enhances electrophilicity and may improve receptor binding via halogen bonding.

- Analog Example : (E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide (Compound 15, ) contains electron-donating hydroxyl groups. Hydroxyphenyl derivatives are often associated with antioxidant activity but may exhibit reduced metabolic stability compared to chlorophenyl analogs due to increased susceptibility to oxidation .

- Activity Correlation : Chlorophenyl-substituted acrylamides, such as (E)-N-(2-allylphenyl)-3-(2-chlorophenyl)acrylamide (), are frequently used in catalytic reactions and enzyme inhibition studies, suggesting enhanced stability and target engagement .

(b) Thiophene vs. Furan Heterocycles

- Analog Example: DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] () demonstrates antinociceptive activity via α7 nicotinic acetylcholine receptor (nAChR) modulation. In contrast, DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] exhibits opposing effects on the same receptor, highlighting the critical role of sulfur (thiophene) versus oxygen (furan) in allosteric modulation .

Modifications to the Acrylamide Side Chain

(a) Hydroxyethyl vs. Methyl or Aromatic Substitutions

- Target Compound : The 2-hydroxyethyl group may enhance solubility and hydrogen-bonding interactions.

- Analog Example : (E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a, ) replaces the di(thiophen) group with an indole-containing side chain. Indole moieties are associated with improved binding to aromatic receptors but may reduce metabolic clearance rates compared to thiophene-based substituents .

(b) Di(thiophen)ethyl vs. Single Heterocyclic Groups

- Analog Example: (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497, ) shows partial inhibition of CaV2.2 calcium channels, a mechanism linked to antinociception. The di(thiophen)ethyl group in the target compound could amplify this effect by increasing steric hindrance or altering electron distribution .

Q & A

Q. What synthetic routes and optimization strategies are recommended for synthesizing this acrylamide derivative?

- Methodological Answer : The synthesis of acrylamide derivatives typically involves condensation reactions between substituted aldehydes and amines. For example, a general procedure involves refluxing 3,4-dimethoxybenzaldehyde with an amine in toluene, catalyzed by piperidine and acetic acid, followed by recrystallization . Scalable approaches include multicomponent reactions (MCRs) under varying conditions (nano- to gram-scale) with precipitation-driven purification . Optimization strategies:

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and stereochemistry (e.g., E-isomer confirmation via coupling constants) .

- Infrared Spectroscopy (IR) : Validates acrylamide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₉H₁₅ClN₂O₂S requires m/z 394.04) .

- HPLC/Purity Analysis : Reverse-phase HPLC with >98% purity thresholds .

Q. What analytical techniques are critical for monitoring reaction progress and byproduct formation?

- Methodological Answer :

- TLC : Tracks starting material consumption using UV-active spots (e.g., silica gel plates with ethyl acetate/hexane eluents) .

- HPLC-MS : Identifies intermediates and byproducts (e.g., dimerization products or unreacted aldehydes) .

- In Situ FTIR : Monitors carbonyl group formation in real-time .

Advanced Research Questions

Q. What experimental approaches elucidate the compound's mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like JAK2 kinase using ATP-competitive assays .

- Molecular Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to kinase domains, validated by mutagenesis .

- Covalent Binding Studies : LC-MS/MS identifies adducts formed via acrylamide's electrophilic α,β-unsaturated carbonyl .

Q. How do researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate activity thresholds (e.g., anti-inflammatory IC₅₀ vs. cytotoxicity CC₅₀) .

- Statistical Analysis : ANOVA models (e.g., R² > 0.9) assess significance of variables like antioxidant effects .

- Cross-Study Comparisons : Normalize data to reference inhibitors (e.g., WP1065 for JAK2) to contextualize potency .

Q. What in vivo models evaluate pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Models : Carrageenan-induced paw edema (anti-inflammatory) or xenograft tumors (anticancer) .

- Pharmacokinetic Parameters : Measure bioavailability (%F), half-life (t₁/₂), and tissue distribution via LC-MS .

- Toxicology Screens : Assess neurotoxicity via neurofilament aggregation assays .

Q. How can computational tools predict reactivity and target interactions?

- Methodological Answer :

- DFT Calculations : Predict electrophilic reactivity of the acrylamide moiety (e.g., Fukui indices) .

- MD Simulations : Model protein-ligand stability over 100-ns trajectories (e.g., GROMACS) .

- QSAR Models : Corrogate substituent effects (e.g., thiophene vs. phenyl groups) on activity .

Q. What strategies enhance acrylamide scaffold selectivity and reduce off-target effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.